

Flow Cytometry Analysis of Apoptosis Induced by Scd1-IN-1

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Compound of Interest		
Compound Name:	Scd1-IN-1	
Cat. No.:	B15142083	Get Quote

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Elevated SCD1 expression is observed in numerous cancers and is associated with tumor growth and survival.[2][3] **Scd1-IN-1** is a small molecule inhibitor of SCD1. By blocking SCD1 activity, **Scd1-IN-1** disrupts the balance of intracellular fatty acids, leading to an accumulation of SFAs.[1] This accumulation induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), culminating in apoptotic cell death in cancer cells.[2][3][4] This application note provides a detailed protocol for analyzing apoptosis induced by **Scd1-IN-1** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of Scd1-IN-1

SCD1 is responsible for converting SFAs, such as palmitic acid and stearic acid, into MUFAs like palmitoleic acid and oleic acid.[3] These MUFAs are essential components of cell membranes and signaling molecules. Inhibition of SCD1 by **Scd1-IN-1** leads to a decrease in MUFA levels and a buildup of SFAs.[1] The excess SFAs can induce ER stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen.[2][4] This triggers the UPR, a signaling pathway aimed at restoring ER homeostasis. However, prolonged or severe ER

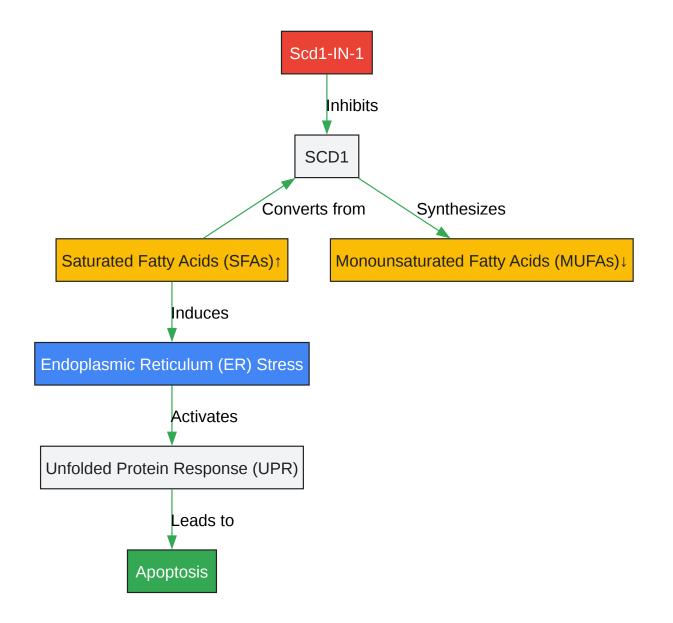




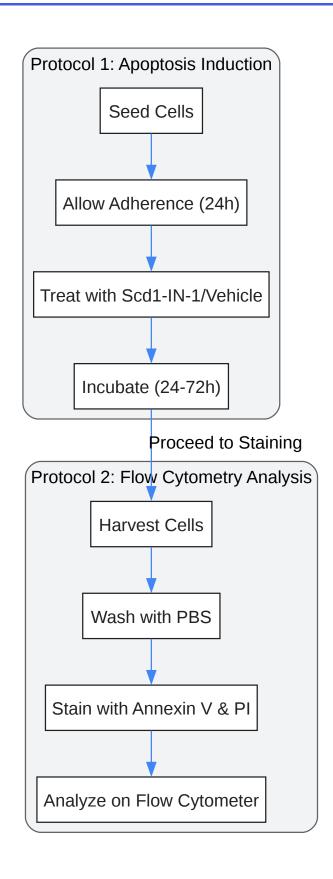


stress, as induced by SCD1 inhibition, shifts the UPR towards a pro-apoptotic response, leading to programmed cell death.[2][4]









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